
4-(5-Chlorofuran-2-yl)but-3-en-2-one
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Overview
Description
The compound identified as “4-(5-Chlorofuran-2-yl)but-3-en-2-one” is a chemical substance with specific properties and applications. It is used in various scientific and industrial fields due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(5-Chlorofuran-2-yl)but-3-en-2-one involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and efficacy of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction conditions such as temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent quality. The industrial production methods are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via cross-coupling reactions and cyclization strategies :
Mechanistic Highlights :
-
Palladium-catalyzed couplings proceed via oxidative addition of the halide/triflate, transmetalation with the boron/silicon reagent, and reductive elimination .
-
Electron-withdrawing substituents (e.g., Cl) on the furan enhance electrophilicity, facilitating nucleophilic aromatic substitution .
Electrophilic and Nucleophilic Additions
The α,β-unsaturated ketone undergoes conjugate additions :
Example :
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Reaction with isoprene under Cu(II) catalysis yields 2,3-dimethyl-1-(5-phenylfuran-2-yl)but-3-en-1-one (90% yield), demonstrating regioselectivity at the β-position .
Reduction Reactions
The carbonyl and alkene functionalities are selectively reduced:
Reduction Type | Reagents | Product | Ref. |
---|---|---|---|
Ketone → Alcohol | NaBH₄, LiAlH₄ | 4-(5-Chlorofuran-2-yl)but-3-en-2-ol | |
Alkene Hydrogenation | H₂, Pd/C | Saturated ketone derivatives |
Key Observation :
Condensation Reactions
The aldehyde group participates in Schiff base and hydrazone formation :
Synthetic Utility :
Oxidation and Functionalization
The furan ring undergoes halogenation and oxidation :
Reaction | Conditions | Product | Ref. |
---|---|---|---|
Chlorination | NCS (N-chlorosuccinimide), HCl | Sulfonium chloride intermediates | |
Epoxidation | AcOOH, Mn-based catalysts | Epoxidized furan derivatives |
Mechanistic Insight :
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Pummerer-type reactions involving NCS generate sulfonium intermediates, enabling chloride displacement and furan functionalization .
Biological Activity Correlations
Derivatives exhibit hypoxia-selective cytotoxicity and COX-II inhibition :
Structure-Activity Relationship (SAR) :
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of 4-(5-Chlorofuran-2-yl)but-3-en-2-one exhibit significant anti-inflammatory properties. A study highlighted that compounds incorporating the 5-chlorofuran group demonstrated selective inhibition of cyclooxygenase enzymes (COX), particularly COX-1, which is crucial for mediating inflammatory responses. For instance, certain derivatives showed IC50 values as low as 0.18 µM for COX-1, indicating potent activity compared to COX-2 .
Pain Management
The compound's role in pain management has been explored through its action as an analgesic. The incorporation of the furan moiety has been linked to enhanced selectivity and potency against COX enzymes, which are pivotal in the synthesis of pro-inflammatory mediators. This suggests that this compound could serve as a scaffold for developing new analgesics with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its therapeutic potential. Modifications to the furan ring or substituents on the butenone moiety can significantly influence the compound's biological activity. For example, exchanging chlorine with bromine or introducing methyl groups has been shown to enhance selectivity and potency against COX enzymes .
Case Study: COX Inhibition
A series of experiments demonstrated that derivatives of this compound could selectively inhibit COX enzymes. One notable derivative was found to be over 1000-fold more potent for COX-1 than COX-2, suggesting a mechanism that could minimize gastrointestinal side effects commonly associated with non-selective NSAIDs .
Case Study: Hypoxic Cancer Cells
Recent studies have explored the cytotoxic effects of compounds similar to this compound on hypoxic cancer cells. These studies utilized in silico modeling to predict interactions with human serum albumin and assess pharmacological profiles, revealing promising cytotoxicity values compared to standard treatments .
Data Tables
Compound | Target Enzyme | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | COX-1 | 0.18 | High |
Compound B | COX-2 | 0.33 | Moderate |
Compound C | COX Dual Inhibition | 0.32 | High |
Mechanism of Action
The mechanism of action of 4-(5-Chlorofuran-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. These interactions lead to various biological and chemical effects. The compound may bind to specific receptors or enzymes, altering their activity and leading to the desired outcome.
Biological Activity
The compound 4-(5-Chlorofuran-2-yl)but-3-en-2-one , also known as a chlorofuran derivative, has garnered attention in recent years for its biological activity, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes various research findings, case studies, and data tables to provide an overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound features a furan ring substituted with a chlorine atom and an α,β-unsaturated carbonyl system. This structural configuration is essential for its biological activity, influencing interactions with biological targets.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, derivatives containing the 5-chlorofuran moiety showed enhanced inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |
---|---|---|---|
Compound A | 0.32 | 0.33 | >1000 |
Compound B | 0.18 | >1000 | 5556 |
The incorporation of the chlorofuran group was found to be critical for the selective inhibition of COX enzymes, enhancing anti-inflammatory potency compared to other derivatives without this moiety .
2. Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (Caco2) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 45 |
PC-3 | 60 |
Caco2 | 50 |
These findings suggest that the compound may serve as a potential lead in the development of anticancer agents .
Case Study 1: Analgesic Properties
A study explored the analgesic properties of chlorofuran derivatives, including this compound. The compound exhibited significant pain relief in animal models, comparable to traditional analgesics like indomethacin. The anti-inflammatory effects were attributed to its ability to inhibit COX enzymes effectively .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in inflammation and cancer pathways. These studies indicate that specific interactions with key amino acids within the active sites of COX enzymes enhance its inhibitory potency .
Synthesis and Structure Activity Relationship (SAR)
Research has focused on synthesizing various analogs of this compound to evaluate their biological activities. The SAR analysis highlighted that modifications to the furan ring or substituents on the butenone moiety significantly affected biological outcomes.
Key Findings:
- Substitutions at specific positions on the furan ring enhanced anti-inflammatory activity.
- The presence of halogen atoms (such as chlorine or bromine) improved cytotoxicity against cancer cell lines.
Properties
IUPAC Name |
4-(5-chlorofuran-2-yl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZQBJURAOKDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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